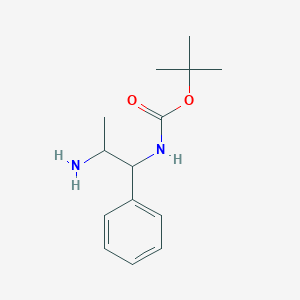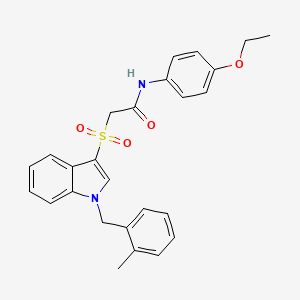
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, commonly known as EMBSA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EMBSA is a member of the sulfonamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibitory Activities : N-substituted acetamides, similar in structure to the compound of interest, have been synthesized using various methods including conventional and microwave-assisted protocols. These compounds have shown potential in inhibiting enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. For instance, specific compounds demonstrated good activity against these enzymes with notable IC50 values (Virk et al., 2018).
Coordination Complexes and Antioxidant Activity : Related compounds have been used to create coordination complexes with metals like Co(II) and Cu(II). These complexes, formed from pyrazole-acetamide derivatives, exhibit significant antioxidant activity, which was assessed through various assays (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the one , has been used as an intermediate in the natural synthesis of antimalarial drugs. The process of its chemoselective acetylation has been optimized, revealing its significance in drug development (Magadum & Yadav, 2018).
Protective Group in Carbohydrate Chemistry : In carbohydrate chemistry, certain acetamide derivatives have been employed as protective groups. For example, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group has been synthesized and used to protect hydroxyl groups in complex carbohydrate molecules (Spjut et al., 2010).
N-Acetylcarbamate as a Versatile Reagent : N-acetylcarbamate salts have been developed as versatile reagents in the synthesis of N-alkylacetamides and carbamates. These compounds have found utility in the synthesis of natural and pharmaceutical products, demonstrating the broad application of acetamide derivatives in drug synthesis (Sakai et al., 2022).
Antimicrobial and Antitumor Applications : Sulfonamide derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial and antitumor properties. These studies highlight the potential use of such compounds in developing new therapeutic agents (Salehi et al., 2016).
Enzyme Inhibitory Potential for Medical Applications : Similar compounds containing sulfonamides, benzodioxane, and acetamide moieties have been synthesized and evaluated for their enzyme inhibitory potential. Such studies are crucial for understanding the therapeutic applications of these compounds in treating diseases like Alzheimer's (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-3-32-22-14-12-21(13-15-22)27-26(29)18-33(30,31)25-17-28(24-11-7-6-10-23(24)25)16-20-9-5-4-8-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRADYDKUNJDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2678751.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)
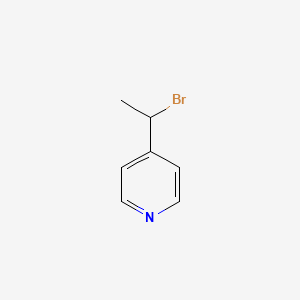
![N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2678754.png)
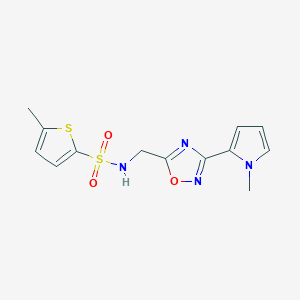
![7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678757.png)
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2678760.png)
![1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2678763.png)

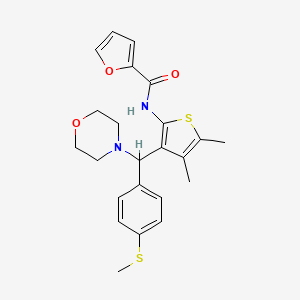
![8-Azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2678768.png)
![(2S)-2-[(5-methoxy-1-methylindole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2678770.png)
